2-Bromo-N-(2-hydroxy-3-(2-naphthalenyloxy)propyl)-N,N-dimethylbenzenemethanaminium bromide
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Overview
Description
2-Bromo-N-(2-hydroxy-3-(2-naphthalenyloxy)propyl)-N,N-dimethylbenzenemethanaminium bromide is a complex organic compound with the molecular formula C22-H25-Br-N-O2.Br and a molecular weight of 495.30 . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-Bromo-N-(2-hydroxy-3-(2-naphthalenyloxy)propyl)-N,N-dimethylbenzenemethanaminium bromide involves several steps. The primary synthetic route includes the bromination of benzenemethanaminium followed by the introduction of the hydroxy-naphthalenyloxypropyl group. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles such as hydroxide or amine groups.
Common reagents and conditions used in these reactions include organic solvents like ethanol and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Bromo-N-(2-hydroxy-3-(2-naphthalenyloxy)propyl)-N,N-dimethylbenzenemethanaminium bromide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-Bromo-N-(2-hydroxy-3-(2-naphthalenyloxy)propyl)-N,N-dimethylbenzenemethanaminium bromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
When compared to similar compounds, 2-Bromo-N-(2-hydroxy-3-(2-naphthalenyloxy)propyl)-N,N-dimethylbenzenemethanaminium bromide stands out due to its unique structural features and diverse applications. Similar compounds include:
- 2-Bromo-N-(2-hydroxy-3-(2-naphthalenyloxy)propyl)-N,N-dimethylbenzenemethanaminium chloride
- 2-Bromo-N-(2-hydroxy-3-(2-naphthalenyloxy)propyl)-N,N-dimethylbenzenemethanaminium iodide
These compounds share similar core structures but differ in their halogen atoms, which can influence their reactivity and applications .
Properties
CAS No. |
112169-51-4 |
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Molecular Formula |
C22H25Br2NO2 |
Molecular Weight |
495.2 g/mol |
IUPAC Name |
(2-bromophenyl)methyl-(2-hydroxy-3-naphthalen-2-yloxypropyl)-dimethylazanium;bromide |
InChI |
InChI=1S/C22H25BrNO2.BrH/c1-24(2,14-19-9-5-6-10-22(19)23)15-20(25)16-26-21-12-11-17-7-3-4-8-18(17)13-21;/h3-13,20,25H,14-16H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
KTLMPOYJXXZDNZ-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(CC1=CC=CC=C1Br)CC(COC2=CC3=CC=CC=C3C=C2)O.[Br-] |
Origin of Product |
United States |
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